molecular formula C12H13N3O B1517692 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-40-8

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517692
CAS No.: 1105194-40-8
M. Wt: 215.25 g/mol
InChI Key: UBAJJOROZBBPEO-UHFFFAOYSA-N
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Description

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydronaphthalene moiety attached to an oxadiazole ring. The molecular formula is C13H14N4O, and it has a molecular weight of 242.28 g/mol. Its unique structure contributes to its biological activity.

The primary mechanism of action for compounds containing the oxadiazole ring often involves interaction with various biological targets:

  • Receptor Binding : Compounds like this one may interact with specific receptors such as the retinoic acid receptor gamma (RARG), influencing gene expression related to cell growth and differentiation.
  • Enzyme Inhibition : The oxadiazole ring has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives can inhibit Mycobacterium bovis BCG by targeting key enzymes in fatty acid biosynthesis .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial and Antifungal : A study highlighted that various 1,3,4-oxadiazole derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as antifungal effects against Candida species .
  • Antitubercular : Specific derivatives have demonstrated strong inhibition against Mycobacterium bovis, particularly in both active and dormant states. The binding affinity to the enoyl reductase enzyme was noted as a critical factor in their mechanism .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives:

  • Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 1 µg/mL against certain tumor cells .

Case Studies

  • Antitumor Activity : A study investigated a series of benzamide derivatives containing the oxadiazole scaffold. One compound exhibited significant inhibition of RET kinase activity in cancer therapy models .
  • Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain oxadiazole derivatives bind effectively to target proteins involved in cancer progression and microbial resistance .

Data Table: Summary of Biological Activities

Activity TypeCompound NameTarget/PathwayIC50 Value
AntimicrobialVarious 1,3,4-Oxadiazole DerivativesMycobacterium bovis BCG< 1 µg/mL
AntitumorBenzamide DerivativeRET KinaseModerate to High
Enzyme InhibitionOxadiazole DerivativesFatty Acid Biosynthesis (InhA)Binding Affinity

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAJJOROZBBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652796
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-40-8
Record name 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

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